molecular formula C20H38N8O7 B14485604 N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine CAS No. 64231-71-6

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine

Cat. No.: B14485604
CAS No.: 64231-71-6
M. Wt: 502.6 g/mol
InChI Key: FZEGEXVKPHZZSZ-XUXIUFHCSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine is a peptide compound with a complex structure It is composed of several amino acids, including L-ornithine, L-alanine, L-serine, L-leucine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-leucine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-serine, L-alanine, and L-ornithine).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The peptide bonds can be reduced to form amine groups.

    Substitution: The amino groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH~4~) or other reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Hydroxylated peptides.

    Reduction: Aminated peptides.

    Substitution: Alkylated or acylated peptides.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or a therapeutic agent.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
  • Glycyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

64231-71-6

Molecular Formula

C20H38N8O7

Molecular Weight

502.6 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C20H38N8O7/c1-10(2)7-13(18(34)25-8-15(30)31)27-19(35)14(9-29)28-16(32)11(3)26-17(33)12(21)5-4-6-24-20(22)23/h10-14,29H,4-9,21H2,1-3H3,(H,25,34)(H,26,33)(H,27,35)(H,28,32)(H,30,31)(H4,22,23,24)/t11-,12-,13-,14-/m0/s1

InChI Key

FZEGEXVKPHZZSZ-XUXIUFHCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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